1-(4-Bromothiazol-2-YL)ethanone
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Overview
Description
1-(4-Bromothiazol-2-YL)ethanone is a heterocyclic organic compound with the molecular formula C5H4BrNOS It is characterized by the presence of a thiazole ring substituted with a bromine atom at the 4-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromothiazol-2-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-dibromothiazole with n-butyllithium (n-BuLi) in an ether solution at -78°C, followed by the addition of N-acetylmorpholine . This method yields the desired product with a high degree of purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromothiazol-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the ethanone group to form alcohols or carboxylic acids.
Scientific Research Applications
1-(4-Bromothiazol-2-YL)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromothiazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring is known to participate in various biochemical processes, including enzyme inhibition and receptor binding . The bromine atom and ethanone group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
1-(4-Bromothiazol-2-YL)ethanone can be compared with other thiazole derivatives, such as:
- 1-(4-Methylthiazol-2-YL)ethanone
- 1-(4-Chlorothiazol-2-YL)ethanone
- 1-(4-Fluorothiazol-2-YL)ethanone
These compounds share a similar thiazole ring structure but differ in the substituents at the 4-positionFor example, the bromine atom in this compound imparts unique reactivity compared to the methyl, chloro, or fluoro groups in the other derivatives .
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)5-7-4(6)2-9-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJROTDRGHSQNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208264-53-3 |
Source
|
Record name | 1-(4-bromo-1,3-thiazol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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